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molecular formula C10H8Cl2N2O B8275225 3-Isopropenyl-5,6-dichloro-2(3H)-benzimidazolone

3-Isopropenyl-5,6-dichloro-2(3H)-benzimidazolone

Cat. No. B8275225
M. Wt: 243.09 g/mol
InChI Key: BONZCPGYNRRTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05652246

Procedure details

0.3 ml of 47% potassium hydroxide and 160 mmol of methyl acetoacetate in 20 ml of xylene are successively added to 150 mmol of 2-amino-4,5-dichloroaniline in 50 ml of xylene, stirred at 120° C. The whole mixture is brought to reflux for 4 hours, the water/methanol mixture formed being removed by means of a Dean and Stark apparatus. After addition of 26 ml of 47% potassium hydroxide and 17 ml of water, the aqueous phase is washed with xylene and then neutralized with acetic acid. The expected product crystallizes and is filtered off, washed and dried.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
160 mmol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].C(OC)(=O)[CH2:4][C:5]([CH3:7])=O.[NH2:11][C:12]1[CH:18]=[C:17]([Cl:19])[C:16]([Cl:20])=[CH:15][C:13]=1[NH2:14].O.[CH3:22]O>C1(C)C(C)=CC=CC=1>[C:5]([N:14]1[C:13]2[CH:15]=[C:16]([Cl:20])[C:17]([Cl:19])=[CH:18][C:12]=2[NH:11][C:22]1=[O:1])([CH3:7])=[CH2:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
160 mmol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
150 mmol
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
being removed by means of a Dean and Stark apparatus
ADDITION
Type
ADDITION
Details
After addition of 26 ml of 47% potassium hydroxide and 17 ml of water
WASH
Type
WASH
Details
the aqueous phase is washed with xylene
CUSTOM
Type
CUSTOM
Details
The expected product crystallizes
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(=C)(C)N1C(NC2=C1C=C(C(=C2)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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